molecular formula C20H26N2O4 B127858 Enalapril Diketopiperazine CAS No. 115729-52-7

Enalapril Diketopiperazine

Cat. No.: B127858
CAS No.: 115729-52-7
M. Wt: 358.4 g/mol
InChI Key: BMZHNHHJUGMMLV-XIRDDKMYSA-N
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Description

Enalapril diketopiperazine is a derivative of enalapril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure. This compound is formed through the thermal-induced intramolecular interaction of enalapril maleate, resulting in the formation of a diketopiperazine ring structure .

Mechanism of Action

Target of Action

Enalapril Diketopiperazine primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) , which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

This compound, as a prodrug, is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, hindering the production of Angiotensin II , a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This inhibition results in lower levels of Angiotensin II, causing an increase in plasma renin activity and a reduction in aldosterone secretion .

Biochemical Pathways

The inhibition of ACE leads to a decrease in Angiotensin II, resulting in vasodilation and a reduction in blood volume due to decreased sodium and water reabsorption . This ultimately leads to a decrease in blood pressure and blood fluid volume .

Pharmacokinetics

After oral administration, approximately 60-70% of Enalapril is absorbed prior to hydrolysis by liver carboxylesterases to yield enalaprilat . The active metabolite, enalaprilat, is excreted in urine (61%; 18% of which was enalapril, 43% was enalaprilat) and feces (33%; 6% of which was enalapril, 27% was enalaprilat) .

Result of Action

The result of this compound’s action is a decrease in total peripheral resistance without increasing heart oxygen demand . This leads to a reduction in blood pressure in all grades of essential and renovascular hypertension . Aldosterone levels drop while serum renin concentrations rise .

Biochemical Analysis

Biochemical Properties

Enalapril Diketopiperazine interacts with various enzymes, proteins, and other biomolecules. As a derivative of Enalapril, it is involved in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis . The active metabolite of Enalapril competitively inhibits the ACE to hinder the production of angiotensin II, a key component of this system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces blood pressure and blood fluid volume by inhibiting the formation of angiotensin II, which promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation . The charge transfer process and the mobility of the proton (H+) between Enalapril and maleate molecules was demonstrated using supramolecular modeling analyses and molecular dynamics calculations .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound undergoes changes in its effects. It has been observed that the stability of Enalapril Maleate was dependent on the weight ratio of Enalapril Maleate and Eudragit E . The activation energy of DKP formation for pure Enalapril Maleate was about 141.2 ± 0.7 kJ/mol, but it was reduced significantly to 86.7 ± 0.8 kJ/mol after interaction with Eudragit E .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The recommended dosage of Enalapril for treatment of CHF in dogs is 0.25–0.5 mg/kg, PO, every 12–24 hours . Based on the half-life, if continuous ACE inhibition is desired and well tolerated, then a 12-hour dosing interval is recommended .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system, a key metabolic pathway . This system is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Chemical Reactions Analysis

Types of Reactions: Enalapril diketopiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to form through thermal-induced intramolecular interactions, leading to the formation of a six-membered cyclic anhydride .

Common Reagents and Conditions: The formation of this compound is influenced by the presence of polymers like Eudragit E, which interact with the carboxyl group of enalapril maleate. The degradation process is also affected by the pH of the environment, with neutral pH promoting the highest stability .

Major Products Formed: The major product formed from the thermal degradation of enalapril maleate is this compound. This compound is characterized by its six-membered cyclic anhydride structure .

Comparison with Similar Compounds

  • Captopril
  • Quinapril
  • Enalaprilat

Properties

IUPAC Name

ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3/t14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHNHHJUGMMLV-XIRDDKMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CCC[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151178
Record name Enalapril diketopiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115729-52-7
Record name Ethyl (αS,3S,8aS)-hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115729-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115729527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril diketopiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazin-1,4-dion
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Record name ENALAPRIL DIKETOPIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can we analytically determine the presence and quantity of Enalapril DKP in Enalapril maleate formulations?

A1: Several analytical methods have proven effective in detecting and quantifying Enalapril DKP. High-performance liquid chromatography (HPLC) coupled with various detection methods has been widely employed [, , ]. Researchers have explored different column types and optimized chromatographic conditions to achieve satisfactory separation and quantification of Enalapril DKP from Enalapril maleate and other potential impurities []. Mixed micellar electrokinetic capillary electrophoresis (MEKC) provides another alternative for analyzing Enalapril DKP, offering advantages in terms of separation efficiency and sensitivity [].

Q2: What is the primary degradation pathway of Enalapril maleate leading to Enalapril DKP formation?

A2: Research suggests that Enalapril maleate degrades into Enalapril DKP through a process called solid-state cyclization [, ]. This intramolecular reaction involves the formation of a cyclic dipeptide structure, releasing water as a byproduct []. Studies utilizing thermal Fourier transform infrared (FTIR) microspectroscopy have provided insights into the kinetics and mechanisms of this degradation pathway, revealing its dependence on factors like temperature and the presence of excipients [, ].

Q3: How does the presence of pharmaceutical excipients influence the stability of Enalapril maleate and the formation of Enalapril DKP?

A3: The stability of Enalapril maleate and the rate of Enalapril DKP formation can be significantly impacted by the presence of excipients in the drug formulation []. Studies have shown that certain excipients, such as Eudragit E, can accelerate the formation of Enalapril DKP []. Understanding these interactions is crucial for developing stable pharmaceutical formulations that minimize degradation and ensure the efficacy and safety of Enalapril maleate products.

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